N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide
Overview
Description
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-c]pyrazole core, which is achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of phenyl and pyridinyl groups through substitution reactions. The final step includes the formation of the ethanediamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The reaction conditions are meticulously controlled to maintain consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the phenyl or pyridinyl rings are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide
- N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-2-yl)methyl]ethanediamide
- N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-5-yl)methyl]ethanediamide
Uniqueness
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide stands out due to its specific substitution pattern and the resulting chemical and biological properties. The position of the pyridinyl group significantly influences its reactivity and interaction with molecular targets, making it a unique compound for various applications.
Properties
IUPAC Name |
N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-4-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c25-18(21-10-13-6-8-20-9-7-13)19(26)22-17-15-11-27-12-16(15)23-24(17)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLFVZWWYYISES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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